molecular formula C23H20N2O3 B7694824 N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide

N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide

Cat. No.: B7694824
M. Wt: 372.4 g/mol
InChI Key: FNQKAIRGOKUWID-UHFFFAOYSA-N
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Description

N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-16-9-10-20-18(12-16)13-19(22(26)24-20)15-25(14-17-6-3-2-4-7-17)23(27)21-8-5-11-28-21/h2-13H,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQKAIRGOKUWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by the introduction of the furan-2-carboxamide moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide can undergo various chemical reactions including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting cellular processes and leading to potential therapeutic effects. Additionally, the compound may inhibit specific enzymes or receptors, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
  • N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide

Uniqueness

N-benzyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

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